

Structural Activity Relationship (SAR) Studies of 3-Methyltoxoflavin: A Comparative Guide

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Compound of Interest

Compound Name: 3-Methyltoxoflavin

Cat. No.: B1666302

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **3-Methyltoxoflavin** and its analogues, focusing on their structural activity relationships (SAR). The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to design and synthesize more potent and selective therapeutic agents.

Introduction to 3-Methyltoxoflavin

3-Methyltoxoflavin is a potent inhibitor of Protein Disulfide Isomerase (PDI) with a reported IC₅₀ of 170 nM.^{[1][2]} PDI is a crucial enzyme involved in the proper folding of proteins in the endoplasmic reticulum. Its inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and viral infections. **3-Methyltoxoflavin** has demonstrated notable antiviral activity against Chikungunya virus (CHIKV) with an EC₅₀ of approximately 200 nM and Yellow Fever Virus (YFV).^{[3][4][5][6]} Furthermore, it exhibits favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting its potential as a lead compound for drug development.^{[3][4]} Beyond its antiviral and PDI inhibitory effects, **3-Methyltoxoflavin** is known to induce the Nrf2-mediated antioxidant response, endoplasmic reticulum (ER) stress, and autophagy.^[2]

Structural Activity Relationship (SAR) Studies

While direct and extensive SAR studies on **3-Methyltoxoflavin** for its PDI inhibitory and antiviral activities are not widely available in the public domain, valuable insights can be gleaned from studies on the parent compound, toxoflavin, and its analogues. The following sections summarize the available data.

Herbicidal Activity of C-3 Substituted Toxoflavin Analogues

A study on the synthesis and herbicidal activity of 23 analogues of toxoflavin, with various aromatic substitutions at the C-3 position, provides a foundational understanding of SAR for this scaffold.^[7] Although the measured activity is herbicidal, the findings offer initial clues into how structural modifications impact the biological effects of the toxoflavin core.

Key Findings:

- Introduction of an Aromatic Ring at C-3: The addition of a phenyl group at the C-3 position of the toxoflavin scaffold generally improved herbicidal activity.^[7]
- Substituents on the Phenyl Ring:
 - Halogens: Fluorine substitution on the phenyl ring, particularly at the 2-position, resulted in high herbicidal activity.^[7]
 - Methyl and Methoxy Groups: The presence of electron-donating groups like methyl and methoxy groups on the phenyl ring also led to potent herbicidal activity.^[7]
 - Trifluoromethyl Group: Conversely, the introduction of a strong electron-withdrawing group like trifluoromethyl tended to decrease activity.^[7]
- Heterocyclic Rings: Replacement of the phenyl ring with a 2-thienyl group resulted in excellent herbicidal activity. Pyridyl substitutions also showed moderate activity.^[7]

Table 1: Herbicidal Activity of C-3 Substituted Toxoflavin Analogues^[7]

Compound ID	R Group (Substitution at C-3)	Herbicidal Activity (Paddy Field Conditions)	Herbicidal Activity (Upland Field Conditions)
Toxoflavin	H	Slight	Potent against ECHCG, moderate against CHEAL and AMAVI
1a	Phenyl	Moderate	High against AMAVI
1b	2-Fluorophenyl	Moderate	High against ECHCG and AMAVI
1k	2-Trifluoromethylphenyl	Excellent	-
1n	2-Methoxyphenyl	Moderate	High against ECHCG, CHEAL, and AMAVI
1p	4-Methoxyphenyl	Moderate	High against ECHCG, CHEAL, and AMAVI
1w	2-Thienyl	Excellent	Moderate

ECHCG: Echinochloa crus-galli, CHEAL: Chenopodium album, AMAVI: Amaranthus viridis

Comparative Biological Activity

While a systematic SAR study is lacking, the known biological activities of **3-Methyltoxoflavin** can be compared to other relevant compounds.

Table 2: Comparative Antiviral and PDI Inhibitory Activities

Compound	Target/Activity	IC50 / EC50	Cell Line	Reference
3-Methyltoxoflavin	PDI Inhibition	170 nM	-	[1][2]
3-Methyltoxoflavin	Chikungunya Virus (CHIKV)	~200 nM	Huh-7	[3][4][5]
3-Methyltoxoflavin	Yellow Fever Virus (YFV)	370 nM	Huh-7	[3]
Ribavirin	Chikungunya Virus (CHIKV)	2.42 μ M	Vero	[3]
Berberine	Chikungunya Virus (CHIKV)	-	-	[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and interpretation of experimental data. Below are summaries of key experimental protocols relevant to the study of **3-Methyltoxoflavin**.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of a compound to inhibit the reductase activity of PDI.

Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B-chain. This aggregation can be measured as an increase in turbidity at 650 nm.

Protocol Outline:

- Reagents: Recombinant human PDI, insulin, dithiothreitol (DTT), and the test compound (e.g., **3-Methyltoxoflavin**).
- Procedure: a. Prepare a reaction mixture containing buffer, DTT, and the test compound at various concentrations. b. Add PDI to the mixture and incubate. c. Initiate the reaction by

adding insulin. d. Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.

- **Data Analysis:** The rate of insulin reduction is determined from the slope of the linear portion of the turbidity curve. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

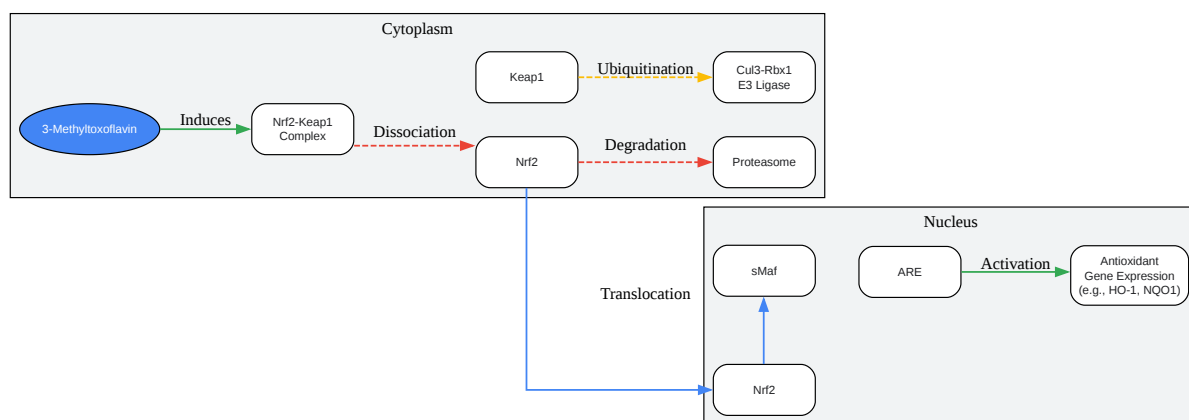
Principle: A plaque is a clear area in a cell monolayer that results from the lysis of infected cells. The number of plaques is proportional to the amount of infectious virus.

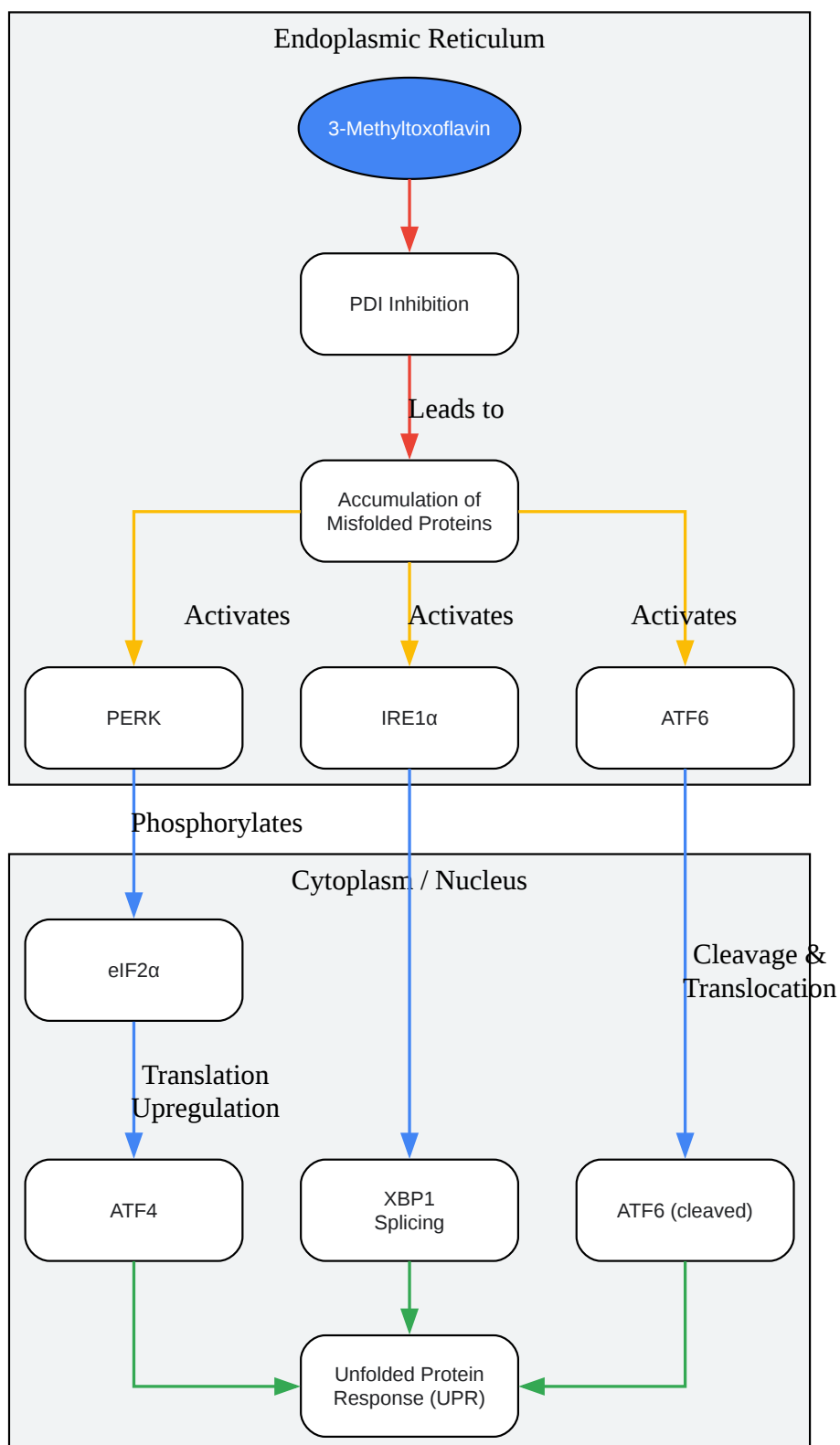
Protocol Outline:

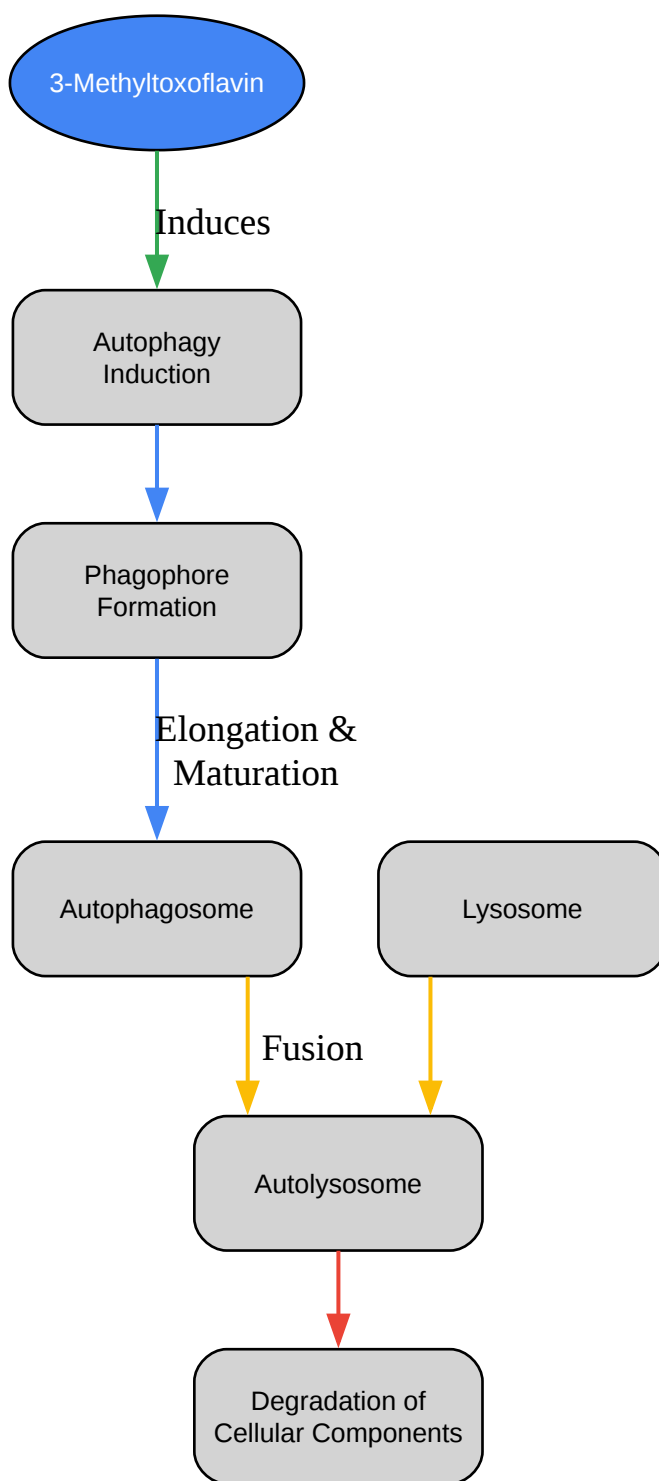
- **Cell Culture:** Seed susceptible cells (e.g., Huh-7 or Vero) in multi-well plates and grow to confluency.
- **Virus Infection:** Infect the cell monolayers with a known amount of virus (e.g., Chikungunya virus) in the presence of serial dilutions of the test compound.
- **Overlay:** After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus to adjacent cells.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation.
- **Staining and Counting:** Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined from the dose-response curve.

Signaling Pathways Modulated by 3-Methyltoxoflavin

3-Methyltoxoflavin has been reported to induce the Nrf2 antioxidant response, ER stress, and autophagy. The following diagrams illustrate these signaling pathways.







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